5,6-dihydro-4H-cyclopenta[c]furan-5-amine
Description
Structural Definition and Classification Within Heterocyclic Chemistry
5,6-Dihydro-4H-cyclopenta[c]furan-5-amine belongs to the class of compounds known as heterocycles, specifically those containing both nitrogen and oxygen atoms within a fused ring system. The compound is classified as an amine due to the presence of the amino group attached to the five-membered cyclopentane ring. The structural framework consists of a cyclopentane ring fused with a furan moiety, where the furan ring provides the oxygen heteroatom and the amine substitution introduces the nitrogen functionality. This bicyclic architecture places the compound within the broader category of benzofused heterocycles, although the furan ring replaces the typical benzene ring found in many aromatic fused systems.
The systematic nomenclature reflects the compound's complex structure, where the cyclopenta[c]furan designation indicates the specific fusion pattern between the five-membered rings. The numbering system follows standard International Union of Pure and Applied Chemistry conventions, with the furan oxygen occupying position 1 and the amine substitution at position 5 of the cyclopentane ring. The partial saturation indicated by the "5,6-dihydro-4H" designation distinguishes this compound from fully aromatic analogs and contributes to its unique chemical reactivity profile. The presence of both sp³ and sp² hybridized carbon atoms within the same molecular framework creates distinct electronic environments that influence the compound's chemical behavior and potential interactions with biological targets.
The compound's classification within heterocyclic chemistry extends beyond simple structural categorization to encompass functional considerations. The amine functionality renders the compound basic, with the nitrogen lone pair available for hydrogen bonding and coordination interactions. Simultaneously, the furan ring contributes electron density through its aromatic character while maintaining reactivity at specific positions. This dual functionality creates opportunities for diverse chemical transformations and applications in synthetic chemistry, where the compound can serve as both a nucleophilic and electrophilic partner in various reaction mechanisms.
Historical Context and Development in Chemical Literature
The development of this compound and related fused furan systems has evolved alongside advances in heterocyclic chemistry and synthetic methodology. The broader family of cyclopenta[c]furan derivatives has been the subject of intensive research due to their potential biological activities and utility as synthetic intermediates. Early investigations into fused furan systems focused primarily on naturally occurring compounds and their synthetic analogs, with researchers recognizing the importance of these structural motifs in bioactive molecules.
The synthetic development of cyclopenta[c]furan frameworks has been significantly advanced through the discovery of novel catalytic methodologies. Notable contributions include the development of palladium and iron-catalyzed cascade cyclization reactions that enable the efficient construction of these complex ring systems. These methodological advances have made previously challenging synthetic targets more accessible, leading to increased interest in the preparation and study of specific derivatives such as this compound. The evolution of synthetic approaches has paralleled improvements in analytical techniques, allowing for better characterization and understanding of these complex heterocyclic structures.
Recent decades have witnessed a surge in research focused on the medicinal chemistry applications of fused furan systems. Preliminary studies have suggested that derivatives of cyclopenta[c]furan compounds, including amine-substituted variants, may exhibit anticonvulsant activity through modulation of gamma-aminobutyric acid receptors. This biological activity has provided additional motivation for the development of efficient synthetic routes to these compounds and has stimulated further investigation into their structure-activity relationships. The historical trajectory of research in this area reflects the broader trends in heterocyclic chemistry, where structural diversity and biological relevance drive continued synthetic and mechanistic investigations.
Significance in Heterocyclic Compound Research
The significance of this compound in heterocyclic compound research stems from multiple factors that collectively position it as a valuable synthetic target and research subject. The compound's unique structural features make it an excellent model system for studying the reactivity patterns of fused heterocyclic systems containing multiple functional groups. The presence of both amine and furan functionalities within a constrained bicyclic framework provides opportunities to investigate electronic interactions, conformational preferences, and reactivity patterns that are not readily accessible in simpler heterocyclic systems.
From a synthetic perspective, this compound serves as a versatile intermediate for the preparation of more complex molecular architectures. The compound can participate in various chemical reactions including nucleophilic substitutions, electrophilic aromatic substitutions, and oxidation-reduction processes. These reaction capabilities make it valuable for the construction of libraries of related compounds for biological screening and structure-activity relationship studies. The amine functionality provides a convenient handle for further functionalization through acylation, alkylation, and condensation reactions, while the furan ring offers opportunities for Diels-Alder reactions and other cycloaddition processes.
The compound's potential biological activities have attracted significant attention from medicinal chemists and pharmacologists. Research indicates that derivatives of this structural class may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. The specific mechanism of action appears to involve modulation of gamma-aminobutyric acid receptors, which play crucial roles in inhibitory neurotransmission. This biological activity profile has implications for the development of new therapeutic agents targeting neurological disorders, making the compound significant not only from a purely chemical perspective but also from a translational research standpoint.
The analytical challenges associated with characterizing this compound have contributed to advances in spectroscopic and chromatographic techniques. Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to elucidate the structure and confirm the identity of this compound. The characteristic spectroscopic signatures associated with the fused ring system and amine substitution pattern have become valuable reference points for the identification of related compounds. These analytical considerations highlight the importance of the compound as a benchmark for developing and validating new characterization methods for complex heterocyclic systems.
Relationship to Other Fused Furan Systems
This compound exists within a broader family of fused furan systems that share common structural features while exhibiting distinct chemical and biological properties. The relationship between this compound and other cyclopenta[c]furan derivatives is particularly noteworthy, as these systems share the same core bicyclic framework but differ in their substitution patterns and functional group arrangements. For example, compounds such as 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid represent close structural analogs where carboxylic acid functionality replaces the amine group, leading to significantly different chemical reactivity and biological activity profiles.
The comparison with cyclopenta[b]furan systems reveals important insights into the effects of ring fusion patterns on molecular properties. While this compound features [c] fusion, related compounds with [b] fusion patterns, such as 5,6-dihydro-4H-cyclopenta[b]furan-6-amine, exhibit different electronic distributions and reactivity patterns. The positional isomerism between these systems affects not only their chemical behavior but also their potential biological activities, highlighting the importance of precise structural control in heterocyclic synthesis.
The relationship extends to more complex fused systems that incorporate additional ring structures or heteroatoms. Compounds such as those containing cyclopenta[b]thiophene moieties demonstrate how the replacement of oxygen with sulfur can dramatically alter the electronic properties and reactivity of the fused system. These structural variations provide valuable insights into structure-activity relationships and guide the design of new compounds with targeted properties. The crystal structure analysis of related compounds has revealed important information about molecular conformations and intermolecular interactions that influence solid-state properties and potential biological activities.
The synthetic methodologies developed for preparing this compound have found broader applications in the synthesis of related fused furan systems. The cascade cyclization reactions and multicomponent coupling strategies that enable efficient access to these compounds have been adapted for the preparation of structurally diverse analogs. This methodological cross-fertilization has accelerated the development of the entire field and has led to the discovery of new synthetic transformations that were not previously accessible. The relationships between different fused furan systems continue to inform synthetic strategy and guide the exploration of new chemical space within this important class of heterocyclic compounds.
| Compound Family | Core Structure | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Cyclopenta[c]furan | Amine | C₇H₉NO | 123.15 |
| 4H,5H,6H-Cyclopenta[c]furan-1-carboxylic acid | Cyclopenta[c]furan | Carboxylic acid | C₈H₈O₃ | 152.15 |
| 5,6-Dihydro-4H-cyclopenta[b]furan | Cyclopenta[b]furan | None | C₇H₈O | 108.14 |
| Tetrahydro-1H-cyclopenta[c]furan-5-one | Cyclopenta[c]furan | Ketone | C₇H₁₀O₂ | 126.15 |
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c]furan-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-7-1-5-3-9-4-6(5)2-7/h3-4,7H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWGEQDAGPZRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=COC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors
A widely adopted method involves cyclization of appropriately substituted precursors under acidic or basic conditions. The process typically starts with the assembly of a precursor containing both the furan and cyclopentane frameworks, followed by intramolecular cyclization to yield the target compound.
| Step | Description | Typical Reagents/Conditions |
|---|---|---|
| 1 | Preparation of precursor (e.g., furan ring with a cyclopentane side chain and a leaving group at the 5-position) | Aldol condensation, alkylation, or Michael addition |
| 2 | Cyclization to form the fused ring system | Acidic (e.g., H2SO4) or basic (e.g., NaOH) conditions; heating |
| 3 | Introduction of amine group at the 5-position | Nucleophilic substitution (e.g., NH3, amines), reduction of nitro group, or reductive amination |
- The cyclization step is critical for ensuring the correct ring fusion and may require optimization of temperature, solvent, and catalyst.
- The introduction of the amine group can be achieved by direct amination or by reduction of a nitro or imine intermediate.
Retrosynthetic and AI-Assisted Planning
Modern synthesis planning tools, such as those leveraging large reaction databases (PISTACHIO, Reaxys), can propose efficient one-step or multi-step synthetic routes. These tools analyze vast chemical reaction data to suggest plausible precursors and optimal reaction conditions.
| Parameter | Setting/Value |
|---|---|
| Precursor scoring | Relevance heuristic |
| Minimum plausibility | 0.01 |
| Model | Template relevance |
| Template set | Pistachio, Reaxys, BKMS_metabolic |
| Route focus | One-step synthesis |
- Streamlined route identification.
- High accuracy in predicting feasible synthetic strategies.
- Applicability to both laboratory-scale and industrial-scale synthesis.
Industrial Production
For large-scale synthesis, continuous flow reactors or batch processes are employed. The choice depends on cost, scalability, and environmental considerations. Industrial protocols typically emphasize:
- Efficient catalyst recovery and recycling.
- Stringent quality control for product purity and batch consistency.
- Minimization of hazardous waste and byproducts.
The success of the preparation depends on careful control of reaction parameters:
| Parameter | Typical Range/Condition | Impact on Outcome |
|---|---|---|
| Temperature | 0°C to reflux (80–120°C) | Affects cyclization yield |
| Solvent | Toluene, ethanol, DMSO | Influences solubility and selectivity |
| Catalyst | Acid (H2SO4), base (NaOH), or none | Determines reaction rate and side products |
| Reaction time | 1–24 hours | Longer times may increase yield but can cause decomposition |
| Purification | Column chromatography, recrystallization | Ensures product purity |
The preparation of 5,6-dihydro-4H-cyclopenta[c]furan-5-amine shares similarities with the synthesis of structurally related compounds, such as N-methyl and N-cyclopropyl derivatives. These analogues are often synthesized using analogous cyclization and amination strategies, with modifications to introduce the desired N-substituent.
| Compound Name | Key Synthetic Difference |
|---|---|
| N-methyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine | Methylation during amination |
| N-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine | Cyclopropylamine as nucleophile |
- Summary Table: Preparation Methods
| Method | Key Steps | Typical Yield | Notable Features |
|---|---|---|---|
| Acid/Base Cyclization | Precursor synthesis, cyclization, amination | Moderate to high | Flexible, scalable, tunable |
| AI-Assisted Planning | Retrosynthetic analysis, route selection | Variable | Rapid route identification |
| Industrial Batch/Flow | Large-scale cyclization and amination | High | Efficient, quality-controlled |
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydro-4H-cyclopenta[c]furan-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides and a strong base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Synthesis and Structural Characteristics
5,6-Dihydro-4H-cyclopenta[c]furan-5-amine is synthesized through several methods involving cyclization reactions. The compound's structure features a cyclopentane ring fused with a furan moiety, which contributes to its unique chemical properties. The synthesis often involves starting materials like cyclopentanone and various amines, leading to derivatives that can be further functionalized for specific applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, compounds synthesized from this base structure have shown significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The effectiveness of these compounds is often evaluated using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%. Some derivatives demonstrated IC50 values as low as 4.7 µM, suggesting potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
Neuropharmacological Applications
The compound also exhibits potential as a ligand for GABA_A receptors, which are critical in the modulation of neurotransmission in the central nervous system. Research indicates that certain derivatives may selectively bind to these receptors, offering insights into their use as anxiolytic or sedative agents . This neuropharmacological aspect opens avenues for developing new treatments for anxiety and related disorders.
Liquid Crystals
The structural attributes of this compound make it an interesting candidate for use in liquid crystal technologies. Its ability to form mesogenic phases can be exploited in the development of advanced display technologies and sensors . The rigidity and orientation of the molecular structure can significantly influence the phase behavior of liquid crystals, potentially enhancing their performance in electronic applications.
Synthesis and Activity Correlation
A study conducted on various derivatives of this compound demonstrated a strong correlation between structural modifications and biological activity. For example, modifications at the nitrogen atom or alterations in the cyclopentane ring significantly affected the cytotoxicity against cancer cells. This highlights the importance of structure-activity relationships (SAR) in medicinal chemistry .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of synthesized compounds to target proteins involved in cancer progression and neuropharmacology. These computational approaches provide valuable insights into how structural variations can enhance or diminish biological activity .
Tables
| Application Area | Specific Use Case | Notable Findings |
|---|---|---|
| Anticancer Activity | Cytotoxicity against MCF-7 | IC50 values as low as 4.7 µM |
| Neuropharmacology | GABA_A receptor ligands | Potential anxiolytic effects |
| Material Science | Liquid crystal applications | Enhanced phase behavior observed |
Mechanism of Action
5,6-Dihydro-4H-cyclopenta[c]furan-5-amine is structurally similar to other heterocyclic compounds such as 5,6-dihydro-4H-cyclopenta[b]furan-6-amine and 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile. its unique fused ring structure and functional groups distinguish it from these compounds. The differences in chemical reactivity and biological activity highlight the uniqueness of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5,6-dihydro-4H-cyclopenta[c]furan-5-amine with analogs featuring variations in heterocyclic cores, substituents, and biological activities. Key findings from the evidence are summarized in Table 1.
Thiophene Analogs
- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24) Structure: Cyclopenta[b]thiophene core with cyano, acetamide, and sulfamoyl substituents. Activity: IC50 of 30.8 nM against MCF7 breast cancer cells via tyrosine kinase inhibition, mimicking gefitinib/dasatinib mechanisms .
- 4-(5,6-Dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (Compound 25) Structure: Thieno-triazine fused to cyclopentane. Activity: IC50 of 38.7 nM against MCF7, with similar kinase inhibition . Comparison: The triazine moiety may increase π-stacking capacity compared to the furan-based amine.
Pyridine Analogs
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Structure: Cyclopenta[b]pyridine core with a primary amine. Safety: CAS 535935-84-3; requires precautions for inhalation exposure .
Pyrimidine Analogs
- 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Thiazole Analogs
- 5,6-Dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine Structure: Thiazole fused to cyclopentane. Comparison: Thiazole’s sulfur and nitrogen atoms may confer dual hydrogen-bonding capabilities, unlike the furan’s oxygen.
Furan-Based Derivatives
- 6-Ethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one
Structural and Functional Analysis
Table 1: Comparative Overview of Cyclopenta-Fused Heterocycles
Mechanistic and Physicochemical Insights
- Heterocycle Impact: Furan: Oxygen’s electronegativity may enhance hydrogen bonding but reduce lipophilicity compared to thiophene. Pyridine/Pyrimidine: Nitrogen-rich cores enhance basicity and solubility, favoring interactions with acidic residues in ATP-binding pockets.
- Substituent Effects: Electron-withdrawing groups (e.g., cyano in Compound 24) stabilize charge distribution, aiding receptor binding. Bulky substituents (e.g., phenylpiperazine in ) may sterically hinder target access but improve selectivity.
Biological Activity
5,6-Dihydro-4H-cyclopenta[c]furan-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound has a unique structure characterized by a cyclopentane ring fused with a furan moiety and an amine group. Its molecular formula is C9H11NO, and it can be synthesized through various methods involving cyclization reactions of appropriate precursors.
Synthesis Methods
- Cyclization Reactions : The synthesis often involves the cyclization of substituted furan derivatives with amines under controlled conditions.
- Electrophilic Substitution : Another method includes electrophilic substitution reactions where the furan ring is modified to introduce the amine functionality.
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly in relation to its pharmacological properties.
The compound interacts with various biological targets, influencing enzymatic pathways and receptor binding. The presence of the amine group allows for hydrogen bonding with biological macromolecules, which can modulate their activity.
Anticonvulsant Activity
A study investigated the anticonvulsant properties of related compounds and found that derivatives of this compound exhibited significant activity in animal models. The mechanism was linked to modulation of neurotransmitter systems, particularly GABAergic pathways .
Case Studies
- Neuropharmacological Studies : Research indicated that certain derivatives demonstrated antidepressant-like effects in rodent models. These effects were attributed to alterations in serotonin and norepinephrine levels .
- Enzyme Inhibition : Investigations into enzyme inhibition revealed that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,6-dihydro-4H-cyclopenta[c]furan-5-amine, and how can reaction conditions be optimized for yield?
- Methodology : Start with cyclopenta-furan precursors (e.g., cyclopenta[b]furan derivatives) and introduce the amine group via reductive amination or nucleophilic substitution. For optimization, vary catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic like DMF), and temperature (60–100°C). Monitor intermediates by TLC and confirm purity via HPLC .
- Data Consideration : Track yield variations under different conditions; use kinetic studies to identify rate-limiting steps.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Compare experimental shifts to computational predictions (DFT) or analogous structures (e.g., cyclopenta-thiophenes in ). Expect characteristic furan ring protons at δ 6.5–7.5 ppm and amine protons at δ 1.5–3.0 ppm .
- IR : Identify N-H stretches (~3300 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).
- Validation : Cross-reference with X-ray crystallography data if crystals are obtainable (see for geometric parameter protocols).
Q. What stability challenges are associated with this compound under ambient conditions?
- Methodology : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks. Monitor decomposition via LC-MS, focusing on oxidation of the furan ring or amine group. Use argon/vacuum storage to mitigate oxidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in ring-opening reactions?
- Methodology : Optimize molecular geometry using Gaussian09 at B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental results (e.g., bromination patterns in ) .
- Data Analysis : Validate computational predictions with kinetic isotope effects or Hammett plots.
Q. What strategies resolve contradictions in spectroscopic data for diastereomers of this compound?
- Methodology :
- Chiral Chromatography : Use Chiracel OD-H column with hexane/isopropanol to separate enantiomers.
- VCD Spectroscopy : Compare experimental vibrational circular dichroism with DFT-simulated spectra to assign absolute configuration .
- Case Study : If NMR signals overlap (e.g., ’s δ 106–135 ppm range), employ 2D NMR (COSY, NOESY) for resolution.
Q. How can isotopic labeling (e.g., ¹⁵N) elucidate the amine group’s role in metabolic or catalytic studies?
- Methodology : Synthesize ¹⁵N-labeled analogs via ¹⁵NH₃ in reductive amination. Use MS/MS to trace isotopic incorporation in reaction pathways or biological systems (e.g., enzyme binding assays) .
Data-Driven Experimental Design
Designing a Protocol for Oxidative Stability Testing
- Steps :
Expose the compound to H₂O₂ (3%) or O₃ at 25°C.
Sample aliquots at 0, 12, 24, and 48 hours.
Analyze degradation products via GC-MS or HRMS.
Optimizing Enantioselective Synthesis
- Approach : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes). Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
Contradiction Analysis Framework
- Scenario : Conflicting NMR data between synthetic batches.
- Resolution Steps :
- Verify solvent/deuterated solvent purity (e.g., DMSO-d₆ vs. CDCl₃ shifts).
- Check for tautomerism or pH-dependent protonation (amine group).
- Re-crystallize to isolate dominant conformer and reacquire data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
